6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4'-bipyridine]-5-carbonitrile
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Overview
Description
6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4’-bipyridine]-5-carbonitrile is a complex organic compound featuring a combination of benzimidazole, bipyridine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4’-bipyridine]-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives.
Introduction of the sulfanyl group: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with bipyridine: The resulting benzimidazole-sulfanyl intermediate is coupled with a bipyridine derivative under conditions that facilitate the formation of the desired bipyridine linkage.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the bipyridine framework.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4’-bipyridine]-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Used in the development of advanced materials and as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of 6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can interact with nucleic acids or proteins, while the bipyridine group can coordinate with metal ions, influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with hydrophobic targets.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole moiety.
Bipyridine derivatives: Compounds such as 2,2’-bipyridine, commonly used in coordination chemistry.
Trifluoromethyl compounds: Various pharmaceuticals and agrochemicals containing the trifluoromethyl group.
Uniqueness
6-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)-[2,4’-bipyridine]-5-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole, bipyridine, and trifluoromethyl groups in a single molecule allows for versatile applications and interactions that are not commonly found in other compounds.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N5S/c21-20(22,23)14-9-17(12-5-7-25-8-6-12)28-19(13(14)10-24)29-11-18-26-15-3-1-2-4-16(15)27-18/h1-9H,11H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGDBUSIZCXFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=C(C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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